molecular formula C14H25N3O B2695242 (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-44-3

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide

Numéro de catalogue B2695242
Numéro CAS: 2411337-44-3
Poids moléculaire: 251.374
Clé InChI: WKRZZQAFMQODFQ-ONEGZZNKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide, also known as CP-544326, is a compound that has been extensively studied for its potential use in treating various diseases. It is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes.

Mécanisme D'action

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including learning and memory, inflammation, and pain perception. By blocking the activity of this receptor, this compound may be able to modulate these processes and improve cognitive function, reduce inflammation, and alleviate pain.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly by modulating the activity of the alpha7 nicotinic acetylcholine receptor. It has also been shown to reduce inflammation in models of rheumatoid arthritis, possibly by blocking the activity of the same receptor. This compound has also been studied for its potential use in treating nicotine addiction, as it may be able to reduce the reinforcing effects of nicotine by blocking the activity of the alpha7 receptor.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide in lab experiments is that it is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that this compound may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease. Another area of interest is its potential use in treating nicotine addiction, as it may be able to reduce the reinforcing effects of nicotine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Méthodes De Synthèse

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 1-cyclopropylmethylpyrrolidine with 3-bromopropionyl chloride to form the intermediate compound 1-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid chloride. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form the desired product, this compound. The synthesis of this compound has been optimized to maximize yield and purity, making it suitable for use in scientific research.

Applications De Recherche Scientifique

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential use in treating various diseases, including Alzheimer's disease, schizophrenia, and inflammation. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and to reduce inflammation in models of rheumatoid arthritis. This compound has also been studied for its potential use in treating nicotine addiction, as it is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in nicotine dependence.

Propriétés

IUPAC Name

(E)-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-16(2)8-3-4-14(18)15-13-7-9-17(11-13)10-12-5-6-12/h3-4,12-13H,5-11H2,1-2H3,(H,15,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRZZQAFMQODFQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.